molecular formula C7H2Br2F4 B1447714 2,3-Dibromo-6-fluorobenzotrifluoride CAS No. 1803784-50-0

2,3-Dibromo-6-fluorobenzotrifluoride

Cat. No.: B1447714
CAS No.: 1803784-50-0
M. Wt: 321.89 g/mol
InChI Key: NCWBFSMUOMUZEC-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluorobenzotrifluoride is a complex chemical compound with the molecular formula C7H2Br2F4. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2,3-dibromobenzotrifluoride followed by the introduction of a fluorine atom at the 6-position. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,3-Dibromo-6-fluorobenzotrifluoride has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active ingredients.

    Material Science: It is utilized in the synthesis of advanced materials with unique properties.

    Agricultural Chemistry: The compound is involved in the development of agrochemicals such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromobenzotrifluoride
  • 2,4-Dibromo-6-fluorobenzotrifluoride
  • 2-Bromo-6-fluorobenzotrifluoride

Uniqueness

2,3-Dibromo-6-fluorobenzotrifluoride is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications compared to its similar counterparts.

Properties

IUPAC Name

1,2-dibromo-4-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBFSMUOMUZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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